molecular formula C9H21N B087507 N-Methyl diisobutylamine CAS No. 10471-20-2

N-Methyl diisobutylamine

Cat. No. B087507
CAS RN: 10471-20-2
M. Wt: 143.27 g/mol
InChI Key: KEEXPDPBIQJVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl diisobutylamine (N-Me-DIBA) is a tertiary amine that has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is a colorless liquid that is soluble in most organic solvents.

Scientific Research Applications

N-Methyl diisobutylamine has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, N-Methyl diisobutylamine is used as a ligand for catalytic reactions, such as the palladium-catalyzed cross-coupling reaction. In medicinal chemistry, N-Methyl diisobutylamine is used as a building block for the synthesis of various pharmaceuticals, including anti-cancer drugs and anti-inflammatory agents.

Mechanism Of Action

The mechanism of action of N-Methyl diisobutylamine is not fully understood. However, it is believed that N-Methyl diisobutylamine acts as a base, which can deprotonate acidic compounds and form stable complexes with metal ions.

Biochemical And Physiological Effects

N-Methyl diisobutylamine has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its effects on the human body are not well understood.

Advantages And Limitations For Lab Experiments

The advantages of using N-Methyl diisobutylamine in lab experiments include its high yield, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to form complexes with metal ions, which can interfere with some experiments.

Future Directions

There are several future directions for the research on N-Methyl diisobutylamine. One potential area of research is the development of new synthetic methods for N-Methyl diisobutylamine that are more efficient and environmentally friendly. Another area of research is the investigation of the potential medicinal properties of N-Methyl diisobutylamine, such as its anti-cancer and anti-inflammatory effects. Additionally, the mechanism of action of N-Methyl diisobutylamine needs to be further elucidated to better understand its potential applications in various fields.

Synthesis Methods

N-Methyl diisobutylamine can be synthesized using a variety of methods, including the reaction of diisobutylene with methylamine, the reaction of diisobutylene with N-methylformamide, and the reaction of diisobutylene with N-methylacetamide. The most commonly used method for synthesizing N-Methyl diisobutylamine is the reaction of diisobutylene with methylamine, which yields a high yield of N-Methyl diisobutylamine.

properties

CAS RN

10471-20-2

Product Name

N-Methyl diisobutylamine

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N,2-dimethyl-N-(2-methylpropyl)propan-1-amine

InChI

InChI=1S/C9H21N/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

KEEXPDPBIQJVKK-UHFFFAOYSA-N

SMILES

CC(C)CN(C)CC(C)C

Canonical SMILES

CC(C)CN(C)CC(C)C

Origin of Product

United States

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